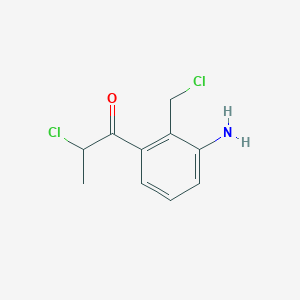
1-(4-Carboxyphenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Carboxyphenyl)-1-chloropropan-2-one is an organic compound that features a carboxyphenyl group attached to a chloropropanone backbone. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both a carboxyl group and a chlorine atom in its structure makes it a versatile intermediate for further chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Carboxyphenyl)-1-chloropropan-2-one typically involves the chlorination of 1-(4-carboxyphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Carboxyphenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The carboxyl group can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include amides, esters, or thioethers.
Reduction: The primary product is 1-(4-carboxyphenyl)-1-propanol.
Oxidation: The primary product is 1-(4-carboxyphenyl)-1-chloropropanoic acid.
Applications De Recherche Scientifique
1-(4-Carboxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(4-Carboxyphenyl)-1-chloropropan-2-one depends on its specific application. In general, the compound can act as an electrophile due to the presence of the carbonyl and chlorine groups. This makes it reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions. The carboxyl group can also engage in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Carboxyphenyl)-1-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and selectivity in chemical reactions.
1-(4-Carboxyphenyl)-1-fluoropropan-2-one: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
1-(4-Carboxyphenyl)-1-iodopropan-2-one: The presence of iodine makes it more reactive in nucleophilic substitution reactions compared to its chlorine counterpart.
Uniqueness
1-(4-Carboxyphenyl)-1-chloropropan-2-one is unique due to the balance of reactivity and stability provided by the chlorine atom. It offers a good compromise between the highly reactive iodine and the less reactive fluorine and bromine analogs. This makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C10H9ClO3 |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
4-(1-chloro-2-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)9(11)7-2-4-8(5-3-7)10(13)14/h2-5,9H,1H3,(H,13,14) |
Clé InChI |
DNEGGPAFZOJLKK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=C(C=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)

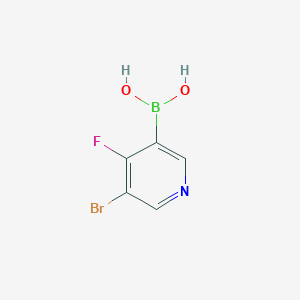

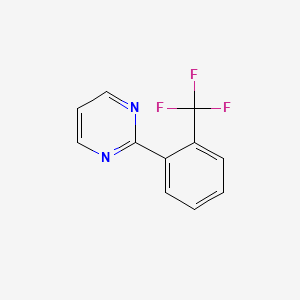
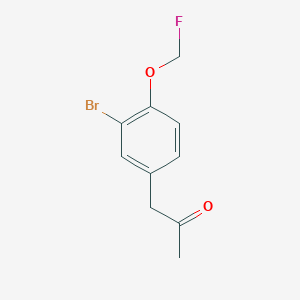
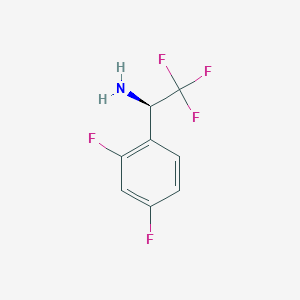
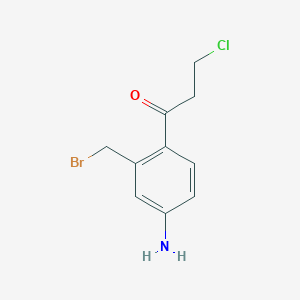
![(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)

![3-Methyl-8-azaspiro[4.5]decan-1-one](/img/structure/B14043692.png)
palladium(II)](/img/structure/B14043709.png)
